{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester
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Overview
Description
The compound (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains several functional groups, including a dioxaborolane ring, an oxetane ring, and a carbamic acid benzyl ester moiety, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dioxaborolane Ring: This step involves the reaction of a phenol derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to form the dioxaborolane ring.
Oxetane Ring Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction involving an epoxide and a suitable nucleophile.
Carbamic Acid Benzyl Ester Formation: The final step involves the reaction of the oxetane derivative with benzyl isocyanate to form the carbamic acid benzyl ester moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaborolane ring, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the oxetane ring, converting it into a more reactive alcohol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Boronic acids and their derivatives.
Reduction: Alcohol derivatives of the oxetane ring.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
(3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. The carbamic acid benzyl ester moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its bioactivity.
Comparison with Similar Compounds
(3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds contain an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Bromomethyl methyl ether: A compound used in organic synthesis as a methylating agent.
The uniqueness of (3-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenoxymethyl)oxetan-3-yl)carbamic acid benzyl ester
Properties
Molecular Formula |
C24H30BNO6 |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
benzyl N-[3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]oxetan-3-yl]carbamate |
InChI |
InChI=1S/C24H30BNO6/c1-22(2)23(3,4)32-25(31-22)19-10-12-20(13-11-19)30-17-24(15-28-16-24)26-21(27)29-14-18-8-6-5-7-9-18/h5-13H,14-17H2,1-4H3,(H,26,27) |
InChI Key |
SWOCWGVBBJOOMG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3(COC3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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